Methyl 2-bromo-3,3-dimethoxypropanoate Methyl 2-bromo-3,3-dimethoxypropanoate
Brand Name: Vulcanchem
CAS No.: 191330-98-0
VCID: VC4968160
InChI: InChI=1S/C6H11BrO4/c1-9-5(8)4(7)6(10-2)11-3/h4,6H,1-3H3
SMILES: COC(C(C(=O)OC)Br)OC
Molecular Formula: C6H11BrO4
Molecular Weight: 227.054

Methyl 2-bromo-3,3-dimethoxypropanoate

CAS No.: 191330-98-0

Cat. No.: VC4968160

Molecular Formula: C6H11BrO4

Molecular Weight: 227.054

* For research use only. Not for human or veterinary use.

Methyl 2-bromo-3,3-dimethoxypropanoate - 191330-98-0

Specification

CAS No. 191330-98-0
Molecular Formula C6H11BrO4
Molecular Weight 227.054
IUPAC Name methyl 2-bromo-3,3-dimethoxypropanoate
Standard InChI InChI=1S/C6H11BrO4/c1-9-5(8)4(7)6(10-2)11-3/h4,6H,1-3H3
Standard InChI Key UPMVUGZONKXPPW-UHFFFAOYSA-N
SMILES COC(C(C(=O)OC)Br)OC

Introduction

Structural and Molecular Characteristics

Methyl 2-bromo-3,3-dimethoxypropanoate features a propanoate backbone with a bromine atom at the second carbon and two methoxy groups at the third carbon. The molecular structure is represented as:

CH3OCOC(Br)(CH(OCH3)2)\text{CH}_3\text{OCOC(Br)(CH(OCH}_3\text{)}_2\text{)}

This configuration imparts steric hindrance due to the dimethyl groups, influencing its reactivity in nucleophilic substitution reactions . The compound typically exists as a colorless to pale yellow liquid, with a density of approximately 1.45 g/cm³ and a boiling point of 180–185°C under reduced pressure .

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC6H11BrO4\text{C}_6\text{H}_{11}\text{BrO}_4
Molecular Weight227.05 g/mol
CAS Number191330-98-0
Density1.45 g/cm³
Boiling Point180–185°C (at 15 mmHg)

Synthesis and Manufacturing

The synthesis of methyl 2-bromo-3,3-dimethoxypropanoate primarily involves bromination of methyl 3,3-dimethoxypropanoate. A typical procedure employs bromine (Br2\text{Br}_2) in the presence of a Lewis acid catalyst, such as aluminum bromide (AlBr3\text{AlBr}_3), under controlled conditions to ensure regioselectivity . Alternative routes include the reaction of methyl 3-methoxyacrylate with methanol and bromine, followed by esterification . Industrial-scale production utilizes continuous-flow reactors to optimize yield (typically 70–85%) and minimize side reactions .

Table 2: Synthesis Methods Comparison

MethodReagents/ConditionsYield (%)
BrominationBr2\text{Br}_2, AlBr3\text{AlBr}_3, 0–5°C82
Methanol-EsterificationMethyl 3-methoxyacrylate, Br2\text{Br}_275

Physical and Chemical Properties

The compound exhibits moderate solubility in polar aprotic solvents (e.g., dimethyl sulfoxide, acetone) but limited solubility in water (<0.1 g/L at 25°C) . Its stability is temperature-dependent; decomposition occurs above 200°C, releasing brominated byproducts . Storage recommendations vary by supplier: some advocate refrigeration (2–8°C) under inert gas , while others suggest room temperature in airtight containers .

Table 3: Stability and Solubility Data

ParameterValueSource
Water Solubility<0.1 g/L (25°C)
Stability in AirStable under inert atmosphere
Decomposition Temperature>200°C

Reactivity and Chemical Behavior

The bromine atom at the second carbon renders the compound highly susceptible to nucleophilic substitution (SN2\text{S}_\text{N}2) reactions. For example, treatment with sodium azide (NaN3\text{NaN}_3) yields methyl 2-azido-3,3-dimethoxypropanoate, a precursor for click chemistry applications . The ester group undergoes hydrolysis under acidic or basic conditions to form carboxylic acids or salts, respectively . Elimination reactions, facilitated by strong bases like potassium tert-butoxide, produce α,β-unsaturated esters .

GHS CodeHazard StatementPrecautionary Measures
H315Causes skin irritationWear protective gloves
H335May cause respiratory irritationUse respiratory protection
H318Causes serious eye damageUse face shields

Applications in Research and Industry

Pharmaceutical Intermediates

The compound is a key intermediate in synthesizing β-lactam antibiotics and kinase inhibitors. Its bromine atom enables cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl or heteroaryl groups .

Material Science

In polymer chemistry, it serves as a monomer for synthesizing brominated polyesters with flame-retardant properties .

Analytical Chemistry

As a calibration standard in gas chromatography-mass spectrometry (GC-MS), it aids in quantifying ester-containing compounds in environmental samples .

SupplierPurity (%)Price (USD)Packaging
TRC98$4550 mg
Ambeed98$1641 g
Changzhou Guiding Bio-Tech98Custom100 kg

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